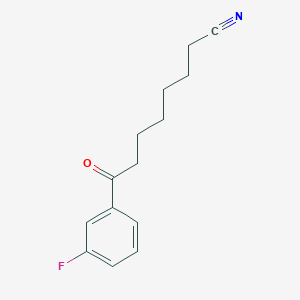

8-(3-Fluorophenyl)-8-oxooctanenitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

8-(3-fluorophenyl)-8-oxooctanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO/c15-13-8-6-7-12(11-13)14(17)9-4-2-1-3-5-10-16/h6-8,11H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRYGQWMERGCSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642219 | |

| Record name | 8-(3-Fluorophenyl)-8-oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-27-6 | |

| Record name | 3-Fluoro-η-oxobenzeneoctanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(3-Fluorophenyl)-8-oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 8 3 Fluorophenyl 8 Oxooctanenitrile

Foundational Reaction Sequences in Compound Preparation

Formation of Aryl Ketone Intermediates

The initial and crucial phase in the synthesis is the construction of the 3-fluorophenyl ketone moiety. A common and effective method for this transformation is the Friedel-Crafts acylation. sioc-journal.cncapes.gov.br This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl halide or anhydride, in the presence of a Lewis acid catalyst.

In the context of synthesizing 8-(3-fluorophenyl)-8-oxooctanenitrile, a suitable starting material would be fluorobenzene (B45895). This would be acylated with a reagent that provides the eight-carbon chain with a reactive handle for subsequent nitrile introduction. For instance, acylation with a derivative of suberic acid (octanedioic acid) could be envisioned.

Chain Elongation Strategies for the Octanenitrile (B114854) Backbone

To construct the eight-carbon backbone, several strategies can be employed. One approach involves starting with a shorter chain and extending it. A described method for the chain elongation of aliphatic compounds involves the reaction of methanesulfonates with potassium cyanide. nih.govresearchgate.net This process quantitatively converts an alcohol (via its mesylate) into a nitrile with one additional carbon atom. nih.govresearchgate.net This method is particularly useful as it does not affect olefinic double bonds if present in the molecule. nih.govresearchgate.net

Alternatively, if the Friedel-Crafts acylation is performed with a bifunctional reagent, such as an acyl chloride with a terminal halogen, the octanenitrile backbone can be established in a more direct manner.

Nitrile Group Introduction Techniques

The introduction of the nitrile functional group is a key step in the synthesis. Nitriles are versatile intermediates in organic synthesis and can be prepared through various methods. ebsco.comnumberanalytics.comslideshare.net A prevalent method for laboratory-scale synthesis is the nucleophilic substitution of alkyl halides with alkali metal cyanides, known as the Kolbe nitrile synthesis. wikipedia.org This SN2 reaction involves the displacement of a halide leaving group by the cyanide anion. fiveable.me

Therefore, an intermediate containing a terminal halide on the octanoyl chain attached to the 3-fluorophenyl ring would be a suitable precursor for the final nitrile introduction step.

Key Synthetic Steps and Reagent Systems

The successful synthesis of this compound relies on the careful execution of specific reactions with appropriate reagents and catalysts. The Friedel-Crafts acylation and subsequent functionalization via halogenation are pivotal steps.

Friedel-Crafts Acylation in Aryl Ketone Formation

The Friedel-Crafts acylation of fluorobenzene is a well-studied reaction. sioc-journal.cnepa.govresearchgate.netresearcher.life Various catalytic systems can be employed to promote this reaction. For instance, the use of trifluoromethanesulfonic acid (TfOH) in combination with rare earth triflates (Re(OTf)₃) has been shown to be an effective catalyst system, sometimes even in solvent-free conditions. sioc-journal.cnepa.govresearcher.life Specifically, La(OTf)₃ has demonstrated excellent catalytic performance in the acylation of fluorobenzene. sioc-journal.cnepa.govresearcher.life Another effective catalyst system is hafnium (IV) triflate and trifluoromethanesulfonic acid. capes.gov.br

The choice of the acylating agent is critical. To build the required backbone, a derivative of an eight-carbon dicarboxylic acid, such as suberoyl chloride, could be used. This would attach the C8 chain to the fluorophenyl ring, with the other end of the chain available for conversion to the nitrile.

| Catalyst System | Reactants | Conditions | Key Outcome |

| La(OTf)₃ and TfOH | Fluorobenzene and Benzoyl Chloride | 140 °C, 4 h | High yield and selectivity for the para-product. sioc-journal.cnepa.govresearcher.life |

| Hafnium (IV) triflate and TfOH | Fluorobenzene and Carboxylic Acid Chlorides | - | Good yields of the corresponding aromatic ketones. capes.gov.br |

Halogenation Reactions for Functionalization

Halogenation reactions are fundamental in organic synthesis for introducing a reactive handle into a molecule. mt.com In the synthesis of this compound, if the initial Friedel-Crafts acylation results in an intermediate with a terminal carboxylic acid or alcohol on the octanoyl chain, this group would need to be converted to a halide to facilitate the introduction of the nitrile group via nucleophilic substitution.

Nucleophilic Substitution Reactions in Carbon-Carbon Bond Formation

A fundamental strategy in the synthesis of aliphatic chains is the formation of carbon-carbon bonds via nucleophilic substitution. In the context of this compound, a particularly effective method is the reaction of a haloalkane with a cyanide salt. This reaction serves a dual purpose: it extends the carbon chain and simultaneously incorporates the required nitrile functional group. chemrevise.org

This reaction typically follows an S_N2 mechanism, where the cyanide ion (CN⁻), acting as a nucleophile, attacks an electrophilic carbon atom attached to a leaving group, such as a bromide or iodide, displacing the halide ion. chemrevise.org For instance, a precursor like 8-bromo-1-(3-fluorophenyl)octan-1-one could be treated with sodium or potassium cyanide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to yield the final product. The choice of solvent is crucial as it must solvate the cation of the cyanide salt without strongly solvating the cyanide anion, thus preserving its nucleophilicity.

A representative reaction is the cyanation of an alkyl halide: R-X + NaCN → R-CN + NaX

This method is widely used due to the commercial availability of various haloalkanes and the cost-effectiveness of cyanide salts. taylorandfrancis.com The reaction effectively increases the carbon chain by one carbon atom, which is a key consideration in synthetic planning. chemrevise.org

Grignard Reagent Applications in Ketone Synthesis

The synthesis of the ketone moiety, specifically the bond between the carbonyl carbon and the 3-fluorophenyl ring, is frequently achieved using organometallic reagents, with Grignard reagents being a classic and versatile choice. tsijournals.com The general approach involves the nucleophilic addition of a Grignard reagent to an appropriate electrophile, which, after hydrolysis, yields a ketone. masterorganicchemistry.com

A plausible synthetic route for this compound involves the reaction of a 3-fluorophenyl Grignard reagent with a derivative of 7-cyanoheptanoic acid. The Grignard reagent, 3-fluorophenylmagnesium bromide, can be prepared by reacting 3-bromofluorobenzene with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). google.com

This highly nucleophilic Grignard reagent can then react with an activated form of 7-cyanoheptanoic acid, such as an acyl chloride (e.g., 7-cyanoheptanoyl chloride) or an ester. The reaction with an acyl chloride is typically vigorous and provides the ketone directly. The mechanism involves the Grignard reagent adding to the electrophilic carbonyl carbon of the nitrile, forming a stable intermediate which is then hydrolyzed in a subsequent acidic workup step to produce the final ketone. masterorganicchemistry.com

Reaction Scheme:

Grignard Formation: 3-F-C₆H₄-Br + Mg → 3-F-C₆H₄-MgBr

Ketone Synthesis: 3-F-C₆H₄-MgBr + Cl-CO-(CH₂)₆-CN → this compound

This method is highly effective for forming carbon-carbon bonds between aryl and alkyl groups, leading to the desired ketone structure. researchgate.net

Cyanation Reactions for Nitrile Incorporation

The introduction of the nitrile group is a critical step in the synthesis of this compound. As mentioned previously, one of the most direct methods is the nucleophilic substitution of an alkyl halide with a metal cyanide salt, such as NaCN or KCN. taylorandfrancis.com This reaction is a cornerstone of nitrile synthesis due to its efficiency and the wide availability of starting materials. organic-chemistry.org

For example, a precursor such as 8-halo-1-(3-fluorophenyl)octan-1-one can be converted to the target nitrile. The reaction is typically conducted in a polar aprotic solvent to enhance the reactivity of the cyanide nucleophile.

| Cyanation Reagent | Typical Conditions | Advantages |

| NaCN / KCN | DMF or DMSO, 50-100 °C | Cost-effective, straightforward |

| TMSCN | Catalytic Lewis acid | Milder conditions, good for sensitive substrates |

| CuCN | High temperature (Rosenmund-von Braun reaction) | Useful for aryl halides |

| Zn(CN)₂ | Palladium or Nickel catalyst | Lower toxicity, good functional group tolerance organic-chemistry.org |

While alkali metal cyanides are common, alternative cyanation reagents have been developed to overcome challenges such as high toxicity and harsh reaction conditions. taylorandfrancis.comresearchgate.net For instance, trimethylsilyl (B98337) cyanide (TMSCN) can be used under milder conditions, often with a Lewis acid catalyst. researchgate.net For more complex substrates, transition-metal-catalyzed cyanations, using palladium or nickel catalysts with sources like zinc cyanide (Zn(CN)₂), offer excellent functional group tolerance and are applicable to a broader range of substrates. organic-chemistry.org

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is essential for maximizing product yield, minimizing side reactions, and ensuring process efficiency. For the synthesis of this compound, key steps such as the Grignard reaction and the cyanation reaction require careful control of several parameters. researchgate.net

For the Grignard Reaction:

Temperature: Grignard reactions are exothermic. Low temperatures (e.g., 0 °C) are often necessary during the addition of the Grignard reagent to the electrophile to prevent side reactions, such as enolization or double addition. nih.gov

Solvent: Anhydrous ethers like THF or diethyl ether are crucial to stabilize the Grignard reagent and prevent its decomposition by protic sources.

Purity of Reagents: The magnesium metal must be of high purity, and all glassware and reagents must be scrupulously dried, as Grignard reagents react readily with water. researchgate.net

For the Cyanation Reaction:

Solvent: Polar aprotic solvents like DMF or DMSO are preferred to dissolve the cyanide salt and enhance the nucleophilicity of the CN⁻ ion.

Temperature: Moderate heating is often required to drive the reaction to completion, but excessive temperatures can lead to decomposition.

Catalysis: The use of a phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt, can significantly improve the reaction rate and yield in two-phase systems by transporting the cyanide anion into the organic phase. taylorandfrancis.com

The following table illustrates hypothetical optimization parameters for a nucleophilic cyanation step.

| Entry | Solvent | Temperature (°C) | Additive | Time (h) | Yield (%) |

| 1 | Acetone | 56 (reflux) | None | 24 | 45 |

| 2 | DMF | 80 | None | 12 | 75 |

| 3 | DMSO | 80 | None | 12 | 82 |

| 4 | DMF | 80 | KI (catalytic) | 8 | 88 |

| 5 | DMF | 60 | PTC | 10 | 91 |

This data demonstrates that careful selection of solvent, temperature, and the use of additives like potassium iodide (to facilitate in-situ halide exchange) or a phase-transfer catalyst can lead to significant improvements in reaction efficiency and yield. researchgate.net

Derivatization Strategies for Related Compounds and Intermediates

The functional groups present in this compound—the ketone and the nitrile—as well as in its synthetic intermediates, offer versatile handles for further chemical modification. These derivatization strategies allow for the synthesis of a library of related compounds for various research applications. researchgate.net

Reactions of the Nitrile Group:

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions. For example, heating with aqueous HCl or NaOH would yield 8-(3-fluorophenyl)-8-oxooctanoic acid.

Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This would produce 9-amino-1-(3-fluorophenyl)nonan-1-one.

Reactions of the Ketone Group:

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄), yielding 8-(3-fluorophenyl)-8-hydroxyoctanenitrile.

Reductive Amination: The ketone can be converted to an amine via reaction with ammonia (B1221849) or a primary amine in the presence of a reducing agent.

The following table summarizes potential derivatization reactions.

| Starting Material | Reagent(s) | Product Functional Group | Resulting Compound Name |

| This compound | H₃O⁺, heat | Carboxylic Acid | 8-(3-Fluorophenyl)-8-oxooctanoic acid |

| This compound | LiAlH₄, then H₂O | Primary Amine | 9-Amino-1-(3-fluorophenyl)nonan-1-one |

| This compound | NaBH₄, MeOH | Secondary Alcohol | 8-(3-Fluorophenyl)-8-hydroxyoctanenitrile |

| 8-Bromo-1-(3-fluorophenyl)octan-1-one | NaN₃ | Azide (B81097) | 8-Azido-1-(3-fluorophenyl)octan-1-one |

These transformations highlight the synthetic utility of this compound and its precursors as building blocks for creating a diverse range of molecules. chemrevise.orgorganic-chemistry.orgnih.gov

Chemical Reactivity and Mechanistic Studies of 8 3 Fluorophenyl 8 Oxooctanenitrile

Reactivity of the Nitrile Functional Group

The nitrile group features a carbon-nitrogen triple bond. Due to the high electronegativity of nitrogen, the carbon atom is electrophilic and susceptible to attack by nucleophiles. libretexts.org This polarity is the foundation for the diverse reactions that nitriles undergo.

Nucleophilic Additions and Cycloaddition Reactions

The electrophilic carbon of the nitrile in 8-(3-Fluorophenyl)-8-oxooctanenitrile is a prime target for nucleophilic addition. wikipedia.org Strong, anionic nucleophiles can add directly to the carbon, forming an intermediate imine salt which can be further protonated or hydrolyzed.

Key nucleophilic addition reactions include:

Reaction with Grignard Reagents: Treatment with an organomagnesium halide (Grignard reagent) followed by aqueous workup leads to the formation of a ketone. The reaction proceeds through an imine intermediate that is hydrolyzed. libretexts.org

Blaise Reaction: In the presence of an organozinc nucleophile, the nitrile can undergo the Blaise reaction. wikipedia.org

Pinner Reaction: The reaction with alcohols under acidic conditions can yield imino esters, which can be further hydrolyzed to esters. wikipedia.org

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. This reaction typically proceeds through an amide intermediate to ultimately yield a carboxylic acid. rsc.org

Nitriles also participate in cycloaddition reactions, particularly as 1,3-dipolarophiles. For instance, nitrile oxides, which are 1,3-dipoles, undergo cycloaddition with nitriles to form five-membered heterocyclic rings like isoxazoles. nih.govyoutube.com This type of reaction is a powerful tool for synthesizing complex heterocyclic structures. chempedia.info

| Reaction Type | Nucleophile/Reagent | Intermediate | Final Product (from Nitrile) |

| Grignard Reaction | R-MgX, then H₃O⁺ | Imine salt | Ketone |

| Hydrolysis | H₂O / H⁺ or OH⁻ | Amide | Carboxylic Acid |

| Pinner Reaction | ROH / H⁺ | Imino ester salt | Ester |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide (R-CNO) | - | Isoxazole derivative |

Reduction Chemistry to Amines and Other Nitrogen-Containing Species

The nitrile group can be reduced to form primary amines or, under specific conditions, aldehydes. unacademy.com The choice of reducing agent is critical in determining the final product.

Reduction to Primary Amines: This is a common and highly useful transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this conversion. The reaction involves two successive nucleophilic additions of hydride to the nitrile carbon. libretexts.org Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst such as Raney nickel, palladium, or platinum, is another widely used and economical method for producing primary amines from nitriles. wikipedia.org

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using less reactive hydride reagents. Diisobutylaluminium hydride (DIBAL-H) is a common choice for this transformation. The reaction stops at the imine stage, which is then hydrolyzed to the aldehyde upon aqueous workup. libretexts.orgwikipedia.org The Stephen aldehyde synthesis, which uses tin(II) chloride (SnCl₂) and hydrochloric acid (HCl), also converts nitriles to aldehydes via an iminium salt intermediate. wikipedia.org

| Reducing Agent | Product of Nitrile Reduction | Reaction Class |

| LiAlH₄ (Lithium aluminum hydride) | Primary Amine (R-CH₂NH₂) | Full Reduction |

| H₂ / Raney Ni, Pt, or Pd | Primary Amine (R-CH₂NH₂) | Catalytic Hydrogenation |

| DIBAL-H, then H₂O | Aldehyde (R-CHO) | Partial Reduction |

| SnCl₂ / HCl, then H₂O | Aldehyde (R-CHO) | Partial Reduction |

Electrochemical Transformations Involving the Nitrile

Electrochemical methods offer an alternative pathway for nitrile transformations. unacademy.com Research has demonstrated that aliphatic nitriles can undergo electroreductive silylation. This process, involving trimethylchlorosilane and magnesium, can lead to the formation of α-(silyl)alkylamines after a sequence of steps including protonolysis and hydride reduction. researchgate.net This highlights the potential for electrochemical methods to activate the nitrile group towards unique chemical modifications.

Reactivity of the Ketone Functional Group

The ketone functional group in this compound consists of a carbonyl group (C=O) bonded to the fluorophenyl ring and the aliphatic chain. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it a key site for nucleophilic attack. studysmarter.co.uk

Nucleophilic Additions and Condensation Reactions

The carbonyl group readily undergoes nucleophilic addition, where a nucleophile attacks the electrophilic carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. wikipedia.org This is a fundamental reaction for aldehydes and ketones. A wide variety of nucleophiles can add to the ketone, including:

Hydride Reagents: (e.g., NaBH₄, LiAlH₄) add a hydride ion (H⁻) to form alcohols.

Organometallic Reagents: Grignard (R-MgX) and organolithium (R-Li) reagents add a carbanion equivalent to form tertiary alcohols. rsc.org

Cyanide: The cyanide ion (CN⁻) adds to form a cyanohydrin.

Amines: Primary amines add to form imines, while secondary amines can form enamines. rsc.org These reactions are typically reversible.

Reduction Chemistry to Alcohols and Other Oxygenated Species

The reduction of the ketone in this compound to a secondary alcohol is a highly efficient transformation. This reaction is particularly interesting due to the presence of the second reducible group, the nitrile. This allows for chemoselective reductions, where one functional group is reduced while the other remains intact.

Selective Ketone Reduction: Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are capable of reducing ketones and aldehydes but are generally unreactive towards nitriles. researchgate.net Therefore, treating this compound with NaBH₄ would selectively reduce the ketone to a secondary alcohol, yielding 8-(3-fluorophenyl)-8-hydroxyoctanenitrile.

Reduction of Both Groups: A stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), will reduce both the ketone and the nitrile group. researchgate.net This would result in the formation of 8-(3-fluorophenyl)octane-1,8-diol-1-amine.

The ability to selectively target the ketone or reduce both functional groups provides significant synthetic flexibility.

| Reagent | Functional Group Reduced | Product Structure |

| Sodium Borohydride (NaBH₄) | Ketone only | Secondary alcohol, nitrile intact |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Nitrile | Secondary alcohol, primary amine |

Alpha-Substitution and Enolate Chemistry

The presence of a carbonyl group renders the protons on the adjacent carbon atom (C7 of the octanenitrile (B114854) chain) acidic. This allows for the formation of an enolate anion under basic conditions. This enolate is a key reactive intermediate, acting as a potent nucleophile for a variety of alpha-substitution reactions.

The formation of the enolate is the preliminary step for reactions such as alkylation, halogenation, and aldol (B89426) condensation at the alpha-position. The general mechanism involves the deprotonation of the α-carbon by a base, creating a resonance-stabilized enolate. The choice of base is crucial; strong, sterically hindered bases like lithium diisopropylamide (LDA) ensure rapid and complete conversion to the kinetic enolate, minimizing self-condensation side reactions.

Table 1: Potential Alpha-Substitution Reactions

| Reaction Type | Reagent Example | Product Type | Mechanistic Notes |

|---|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | 7-Methyl-8-(3-fluorophenyl)-8-oxooctanenitrile | Sₙ2 attack by the enolate on the alkyl halide. |

| Halogenation | Bromine (Br₂) in Acetic Acid | 7-Bromo-8-(3-fluorophenyl)-8-oxooctanenitrile | Acid-catalyzed reaction proceeds through the enol form. |

| Aldol Addition | Benzaldehyde (C₆H₅CHO) | 7-(Hydroxy(phenyl)methyl)-8-(3-fluorophenyl)-8-oxooctanenitrile | Nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde. |

The nitrile group at the terminus of the alkyl chain is generally unreactive under the conditions used for enolate formation and subsequent alpha-substitution, allowing for selective functionalization at the position adjacent to the ketone.

Oxidative Transformations (e.g., Baeyer-Villiger Oxidation)

The ketone functionality in this compound is susceptible to oxidative cleavage, most notably through the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. The reaction proceeds via the Criegee intermediate, and the regioselectivity is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon.

For an unsymmetrical ketone like this compound, there are two possible migration pathways: migration of the 3-fluorophenyl group or migration of the 7-cyanoheptyl group. The established order of migratory aptitude is generally tertiary alkyl > secondary alkyl > aryl > primary alkyl. Based on this trend, the 3-fluorophenyl group is expected to migrate in preference to the primary alkyl chain (attached at C7).

Predicted Baeyer-Villiger Oxidation Products:

Major Product: 7-Cyanoheptyl 3-fluorobenzoate (B1230327) (resulting from phenyl group migration).

Minor Product: 3-Fluorophenyl 8-oxooctanenitrile ester (resulting from alkyl group migration).

The stereochemistry of the migrating group is retained during the reaction. The reaction is a powerful tool for converting ketones into esters or, in the case of cyclic ketones, into lactones.

Table 2: Regioselectivity in Baeyer-Villiger Oxidation

| Migrating Group | Relative Aptitude | Predicted Outcome |

|---|---|---|

| 3-Fluorophenyl (Aryl) | Higher | Major Product |

Reactivity of the Fluorinated Phenyl Moiety

The electronic properties of the 3-fluorophenyl ring are influenced by two competing factors: the electron-withdrawing inductive effect (-I) of both the fluorine atom and the C8-keto-octanenitrile substituent, and the electron-donating resonance effect (+R) of the fluorine atom.

Nucleophilic Aromatic Substitution (SₙAr) of the Fluorine Atom

Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

In this compound, the powerful electron-withdrawing keto group is positioned meta to the fluorine atom. This meta-positioning means the keto group cannot effectively stabilize the anionic intermediate via resonance. Consequently, direct SₙAr involving the displacement of the fluoride (B91410) ion by a nucleophile is expected to be very difficult and would likely require harsh reaction conditions, if it proceeds at all. Polyfluoroarenes, which are more activated, readily undergo SₙAr reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the aromatic ring. The regiochemical outcome is determined by the directing effects of the existing substituents.

8-Oxooctanenitrile group (Acyl group): Strongly deactivating and a meta-director due to its strong electron-withdrawing nature.

Fluorine atom (Halogen): Deactivating due to its inductive effect, but an ortho, para-director due to its resonance effect.

When both groups are present, their effects must be considered in concert. The acyl group deactivates the entire ring, making EAS reactions slower than for benzene. The directing effects are conflicting. The acyl group directs incoming electrophiles to the C5 position (meta to itself). The fluorine atom directs to the C2 and C4 positions (ortho and para to itself). Given the strong deactivating nature of the acyl group, substitution is generally disfavored. However, under forcing conditions, substitution would likely occur at the position that is least deactivated. The positions ortho and para to the fluorine (C2, C4, C6) are somewhat less deactivated due to fluorine's +R effect, while the positions ortho and para to the acyl group (C2, C4, C6) are strongly deactivated. The position meta to the acyl group (C5) is the least deactivated by that substituent. Therefore, a complex mixture of products could be expected, with substitution potentially favoring the C4 and C6 positions, which are ortho/para to fluorine but not ortho to the bulky and deactivating acyl group.

| C6 | Activating (ortho) | Neutral | Deactivated |

Directed Aromatic Functionalization

Recent advances in transition-metal catalysis enable C-H functionalization reactions directed by a coordinating functional group. The ketone oxygen in this compound can act as a directing group, coordinating to a metal center (e.g., Palladium, Rhodium, Ruthenium) and directing the functionalization to the ortho C-H bonds (C2 and C6 positions).

This strategy allows for the selective introduction of various groups (e.g., alkyl, aryl, heteroatom) at positions that are often difficult to access through classical EAS reactions. The reaction typically proceeds through the formation of a five- or six-membered metallacycle intermediate. This chelation-assisted pathway can overcome the inherent electronic preferences of the substituted ring, providing a powerful tool for regioselective synthesis. For instance, ortho-arylation could be achieved using a palladium catalyst and an appropriate arylating agent.

Chemoselectivity and Regioselectivity in Multi-Functionalized Reactivity

The presence of multiple reactive sites in this compound makes chemoselectivity a critical consideration in its synthesis and derivatization.

Carbonyl vs. Nitrile: The ketone carbonyl is generally more electrophilic and susceptible to nucleophilic attack (e.g., by Grignard reagents, organolithiums, or reducing agents like NaBH₄) than the nitrile group. This allows for selective reduction or addition to the ketone without affecting the nitrile.

Alpha-Protons vs. Aromatic Ring: Under basic conditions, deprotonation at the alpha-carbon to form an enolate is kinetically favored over reactions on the deactivated aromatic ring. Under electrophilic (acidic) conditions, reactions will favor the aromatic ring, provided the conditions are harsh enough to overcome the deactivation.

Regioselectivity on the Ring: As discussed, there is a competition between classical electrophilic substitution patterns (governed by electronics) and directed C-H activation (governed by chelation). The choice of catalyst and reaction conditions determines whether functionalization occurs at the electronically favored positions or at the ortho-positions dictated by the ketone directing group.

By carefully selecting reagents and conditions, chemists can selectively target a specific functional group or position on the molecule, enabling the synthesis of complex derivatives with high precision.

Exploration of Reaction Mechanisms

The reactivity of this compound can be rationally understood by examining the pathways through which its functional groups engage in chemical reactions. Both catalytic and photochemical methods can be employed to activate and transform the molecule, leading to a variety of potential products.

Catalytic Reaction Pathways

The nitrile group (-C≡N) is a key site for catalytic transformations, most notably in the synthesis of tetrazoles. The generally accepted mechanism for this transformation is a [3+2] cycloaddition reaction with an azide (B81097) source, typically sodium azide (NaN₃). This reaction is often facilitated by a catalyst that activates the nitrile group towards nucleophilic attack by the azide ion.

A variety of catalysts can be employed for this purpose, including transition metal complexes and heterogeneous catalysts. The catalytic cycle typically involves the coordination of the catalyst to the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon.

Mechanism of Metal-Catalyzed Tetrazole Synthesis:

Activation of the Nitrile: A metal catalyst (e.g., Zn(II), Cu(II), Co(II)) coordinates to the nitrogen atom of the nitrile group in this compound. This coordination polarizes the C≡N bond, making the carbon atom more susceptible to nucleophilic attack.

Azide Attack: An azide ion (N₃⁻) attacks the activated nitrile carbon, leading to the formation of a linear metal-coordinated azido-imine intermediate.

Cyclization: The terminal nitrogen of the azide moiety then attacks the imine nitrogen, leading to the formation of the five-membered tetrazole ring.

Protonation and Catalyst Regeneration: The resulting tetrazolide anion is protonated by a proton source in the reaction medium (e.g., water, acid) to yield the final 1H-tetrazole product. The metal catalyst is regenerated and can participate in another catalytic cycle.

The following table summarizes representative catalytic systems used for the conversion of nitriles to tetrazoles, which are applicable to this compound.

| Catalyst System | Typical Reaction Conditions | Proposed Role of Catalyst |

| Zinc Salts (e.g., ZnBr₂) | Water or polar organic solvents, 100-150 °C | Lewis acid activation of the nitrile group. |

| Copper Salts (e.g., CuSO₄) | DMSO, 100-120 °C | Coordination to the nitrile, facilitating azide attack. |

| Cobalt Complexes | Organic solvents, reflux | Formation of a cobalt-azide intermediate that reacts with the nitrile. |

| Heterogeneous Catalysts (e.g., Fe₃O₄ nanoparticles) | Various solvents, elevated temperatures | Provides a solid support for the active catalytic species, allowing for easy separation and reuse. |

Photochemical Activation Mechanisms

The 8-oxo group (ketone) in this compound is the primary chromophore responsible for its photochemical reactivity. Aromatic ketones can be excited by UV light to enter a singlet excited state (S₁), which can then undergo intersystem crossing to a more stable triplet excited state (T₁). The reactivity of the excited ketone is then dictated by the nature of these excited states.

Key Photochemical Processes for Aromatic Ketones:

Norrish Type I Cleavage: This process involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. For this compound, this would lead to the formation of a 3-fluorobenzoyl radical and a 7-cyanoheptyl radical. These radicals can then undergo various subsequent reactions such as recombination, disproportionation, or reaction with the solvent.

Norrish Type II Reaction: This intramolecular reaction involves the abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. Subsequent cyclization of this biradical can form a cyclobutanol (B46151) derivative, or cleavage can yield an enol and an alkene. For this compound, γ-hydrogen abstraction is possible from the alkyl chain.

Photoreduction: In the presence of a hydrogen donor, the excited ketone can be reduced to a secondary alcohol. This process often involves the formation of a ketyl radical intermediate.

The specific photochemical pathway that dominates depends on several factors, including the wavelength of light used, the solvent, and the presence of other reactive species.

The following table outlines the primary photochemical activation mechanisms relevant to the ketonic moiety of this compound.

| Photochemical Mechanism | Description | Potential Products from this compound |

| Norrish Type I Cleavage | α-cleavage of the bond between the carbonyl carbon and the adjacent carbon. | 3-Fluorobenzoyl radical and 7-cyanoheptyl radical, leading to various recombination and disproportionation products. |

| Norrish Type II Reaction | Intramolecular abstraction of a γ-hydrogen by the excited carbonyl oxygen. | Cyclobutanol derivatives or cleavage to 3-fluoroacetophenone and 1-hexenenitrile. |

| Photoreduction | Reduction of the ketone in the presence of a hydrogen donor. | 8-(3-Fluorophenyl)-8-hydroxyoctanenitrile. |

No Publicly Available Research on the Specific Applications of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research articles or detailed studies were found that outline the applications of the chemical compound this compound in the areas of advanced chemical synthesis as specified in the requested article outline.

The investigation sought to find information regarding its role as a versatile synthetic building block for complex molecules, its use in the development of novel reagents and catalysts, and its contributions to materials science research, including its application as a precursor in polymer chemistry and in coatings and adhesives research.

The searches, which included the compound name and its CAS number (898767-27-6), primarily yielded listings from chemical suppliers. While this confirms the compound's commercial availability for research purposes, it does not provide insight into its actual use in published scientific studies.

Broader searches on related chemical structures, such as long-chain keto-nitriles and polymers containing fluorophenyl or nitrile moieties, indicate that the functional groups within this compound are of interest in synthetic and materials chemistry. For instance, keto-nitriles are recognized as valuable intermediates for synthesizing various organic molecules. Similarly, fluorinated polymers and poly-nitriles are known for their unique properties and are used in a range of material applications.

However, the absence of specific data for this compound prevents a scientifically accurate and detailed discussion of its applications in the requested contexts. Generating content for the specified outline would require speculation beyond the available scientific evidence, which would compromise the integrity and factual basis of the article.

Therefore, it must be concluded that the scientific community has not yet published research detailing the specific synthetic and material science applications of this compound.

Applications of 8 3 Fluorophenyl 8 Oxooctanenitrile in Advanced Chemical Synthesis

Targeted Synthesis of Molecular Probes and Chemical Tools

8-(3-Fluorophenyl)-8-oxooctanenitrile serves as a specialized chemical intermediate in advanced organic synthesis, particularly in the construction of complex molecules designed as molecular probes and chemical tools. Its utility stems from a unique combination of structural features: a fluorinated aromatic ring, a ketone carbonyl group, a flexible seven-carbon aliphatic chain, and a terminal nitrile moiety. This trifunctional architecture allows for sequential and site-selective chemical modifications, making it a versatile scaffold for developing sophisticated research instruments for chemical biology and medicinal chemistry.

The true value of this compound as a precursor lies in the orthogonal reactivity of its primary functional groups—the ketone and the nitrile. These groups can be selectively targeted with a wide array of reagents to introduce new functionalities, linkers, or reporter tags, which are the essential components of a molecular probe. The long alkyl chain provides spatial separation between the reactive ends of the molecule, which can be crucial for minimizing steric hindrance and preserving the biological activity of a probe designed to interact with a specific protein or enzyme.

Strategic Utility in Probe Development

The development of a molecular probe often requires a modular design, where different components (e.g., a binding moiety, a linker, and a reporter group) are assembled systematically. This compound provides a foundational structure that can be elaborated upon to fulfill these roles.

The Nitrile Group as a Synthetic Handle: The terminal nitrile group is a versatile functional group that can be converted into other key functionalities. For instance, it can be reduced to a primary amine, which is readily used for conjugation to fluorophores, biotin (B1667282) tags, or other reporter molecules via amide bond formation. Alternatively, the nitrile can be hydrolyzed to a carboxylic acid, providing another common handle for bioconjugation chemistry. Furthermore, nitriles can participate in cycloaddition reactions to form various nitrogen-containing heterocycles, which can serve as core structures in novel chemical tools.

The Ketone Group for Linker Attachment: The ketone carbonyl group offers a distinct reaction site. It can be transformed into an oxime or hydrazone through condensation reactions, providing a stable linkage to other molecular fragments. This type of chemistry is often employed to attach the probe to a targeting vector or to immobilize it on a solid support for affinity-based applications.

The Role of the Fluorophenyl Ring: The 3-fluorophenyl group is not merely a passive structural element. The fluorine atom can act as a sensitive reporter for ¹⁹F NMR spectroscopy, a powerful analytical technique for studying molecular interactions and conformations in biological systems. Additionally, the fluorine substitution influences the molecule's electronic properties and lipophilicity, which can be fine-tuned to optimize the pharmacokinetic and pharmacodynamic properties of the final molecular probe.

The table below summarizes the key functional groups of this compound and their potential transformations in the context of synthesizing chemical tools.

| Functional Group | Potential Transformation | Application in Probe Synthesis |

| Terminal Nitrile | Reduction to Primary Amine | Attachment of fluorophores, biotin, or other reporter tags via amide coupling. |

| Hydrolysis to Carboxylic Acid | Conjugation to biomolecules or surfaces. | |

| Cycloaddition Reactions | Formation of heterocyclic scaffolds for novel tool development. | |

| Ketone Carbonyl | Reductive Amination | Introduction of secondary or tertiary amines for further functionalization. |

| Oximation/Hydrazone Formation | Stable linker formation for attaching targeting moieties. | |

| 3-Fluorophenyl Ring | ¹⁹F NMR Reporter | Non-invasive spectroscopic handle for binding studies. |

| Aromatic Substitution | Further modification to modulate electronic properties or add functionalities. |

Detailed research into the synthesis of specific probes leverages this multifunctionality. For example, a hypothetical synthetic route could begin with the selective reduction of the nitrile group to an amine. This new functionality could then be acylated with a fluorescent dye. Subsequently, the ketone could be reacted with a hydroxylamine-bearing linker, which is then attached to a molecule designed to bind to a specific cellular target. The resulting conjugate is a fully functional molecular probe whose synthesis was enabled by the versatile chemical nature of the this compound starting material.

The table below outlines a conceptual framework for how this compound could be utilized as a scaffold in a modular probe design.

| Probe Component | Role | Corresponding Structural Part of Precursor | Synthetic Step Example |

| Reporter Group | Signals the presence or activity of the target (e.g., fluorescence, radioactivity). | Terminal Nitrile | Reduction to amine, followed by coupling to an NHS-ester of a fluorophore. |

| Linker | Provides spatial separation and flexibility between the reporter and binding modules. | Aliphatic Chain & Ketone | The inherent alkyl chain serves as a spacer. The ketone is used for covalent attachment to another component. |

| Binding Moiety | Interacts specifically with the biological target of interest. | 3-Fluorophenyl Group (or attached via ketone) | The phenyl ring itself can be a pharmacophore, or a separate binding element can be attached via the ketone. |

| Spectroscopic Handle | Allows for biophysical analysis. | Fluorine Atom | Used as a ¹⁹F NMR label to monitor the probe's environment. |

By providing a robust and synthetically flexible platform, this compound represents a valuable building block for chemists working at the interface of organic synthesis and chemical biology to create next-generation tools for scientific discovery.

Computational Chemistry and Theoretical Investigations of 8 3 Fluorophenyl 8 Oxooctanenitrile

Molecular Structure and Electronic Properties

The molecular structure and electronic properties of 8-(3-Fluorophenyl)-8-oxooctanenitrile are dictated by the interplay of its three key components: the fluorophenyl ring, the carbonyl (keto) group, and the long alkyl nitrile chain.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for predicting molecular properties. DFT methods are used to determine the molecule's most stable three-dimensional arrangement (optimized geometry) and to derive a wide range of electronic descriptors. nih.govmdpi.com For this compound, a DFT study would typically be performed using a basis set like 6-31G to approximate the molecular orbitals.

Such calculations would yield key information about the molecule's stability and reactivity. For instance, Natural Bond Orbital (NBO) analysis can reveal details about charge distribution and the nature of chemical bonds. ajrconline.org The electronegative fluorine and oxygen atoms are expected to draw electron density, creating partial positive charges on the adjacent carbon atoms, which are key sites for nucleophilic attack.

Illustrative Data from DFT Calculations:

This table represents typical electronic properties that would be calculated for a molecule of this nature using DFT. The values are for illustrative purposes.

| Property | Representative Value | Description |

| Total Energy (Hartree) | -845.123 | The total electronic energy of the molecule in its optimized geometry, indicating its thermodynamic stability. |

| Dipole Moment (Debye) | 3.5 D | A measure of the overall polarity of the molecule, arising from asymmetrical charge distribution. |

| HOMO Energy (eV) | -7.2 eV | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy (eV) | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 5.7 eV | The energy difference between the HOMO and LUMO, which is an indicator of chemical reactivity and stability. researchgate.net |

Note: These values are hypothetical and serve to illustrate the outputs of a typical DFT calculation.

The long, flexible octanenitrile (B114854) chain of this compound allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis is a computational method used to identify the most stable conformers and to map the potential energy surface that governs their interconversion.

By systematically rotating the single bonds in the alkyl chain and calculating the energy of each resulting geometry, a potential energy landscape can be constructed. This landscape reveals the low-energy valleys corresponding to stable conformers and the energy barriers (transition states) that must be overcome for the molecule to change its shape. The global minimum on this surface represents the most probable conformation of the molecule in the gas phase or in a non-polar solvent.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital with a distinct energy level. pressbooks.pub Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org

HOMO: For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the carbonyl oxygen and the π-system of the fluorophenyl ring. This orbital is the primary site for electrophilic attack.

LUMO: The LUMO is likely to be localized on the carbonyl carbon and the nitrile carbon. This orbital represents the most favorable location for accepting electrons, making these carbons susceptible to nucleophilic attack. nih.gov

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, while a smaller gap implies higher reactivity. mdpi.com

Reaction Mechanism Prediction and Energy Profiling

Computational chemistry is instrumental in predicting the most likely pathways for chemical reactions and in quantifying the energy changes that occur along these pathways. A plausible synthetic route to this compound is the Friedel-Crafts acylation of fluorobenzene (B45895) with an appropriate acylating agent derived from octanenitrile, such as 8-oxo-octanenoyl chloride, in the presence of a Lewis acid catalyst like AlCl₃. sigmaaldrich.comresearchgate.net

For any chemical reaction to occur, reactants must pass through a high-energy transition state. Computational chemists can locate and characterize the precise geometry and energy of these transition states. For the Friedel-Crafts acylation, a key transition state would involve the attack of the fluorobenzene π-system on the electrophilic acylium ion generated from the acyl chloride and the Lewis acid catalyst. youtube.comyoutube.com By analyzing the vibrational frequencies of the calculated transition state structure, chemists confirm that it represents a true saddle point on the potential energy surface, connecting the reactants to the intermediates.

By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a quantitative map of the reaction's progress.

Illustrative Reaction Energy Profile Data:

This table provides a hypothetical energy profile for the Friedel-Crafts acylation synthesis of the title compound.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Fluorobenzene + Acylium Ion) | 0.0 | The starting point of the reaction, set as the reference energy. |

| Transition State 1 (Sigma Complex Formation) | +15.5 | The energy barrier for the electrophilic attack of the acylium ion on the fluorobenzene ring. |

| Sigma Complex Intermediate | -5.2 | A stabilized intermediate formed after the initial attack, where the aromaticity of the ring is broken. |

| Transition State 2 (Proton Removal) | +2.1 | The energy barrier for the removal of a proton to restore the aromaticity of the ring. |

| Products (Target Molecule + H⁺) | -20.8 | The final product, showing that the overall reaction is exothermic. |

Note: These energy values are illustrative and represent a plausible reaction profile.

Despite a comprehensive search, no specific computational chemistry or theoretical investigation studies focusing on this compound were found in the public domain. Research into the spectroscopic property prediction, validation, or molecular dynamics simulations for conformational sampling of this particular compound does not appear to be available in published scientific literature.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or a discussion of computational investigations as requested. The chemical identity of this compound is confirmed by chemical suppliers, but academic studies on its computational properties are not presently accessible.

Advanced Analytical Methodologies for 8 3 Fluorophenyl 8 Oxooctanenitrile

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of novel chemical entities. For a molecule such as 8-(3-Fluorophenyl)-8-oxooctanenitrile, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) would be employed to confirm its identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidaion

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons in the aliphatic chain and the aromatic ring. The protons of the methylene (B1212753) groups in the octanenitrile (B114854) chain would appear as multiplets, with their chemical shifts influenced by their proximity to the electron-withdrawing ketone and nitrile groups. The protons on the 3-fluorophenyl ring would exhibit a complex splitting pattern due to both proton-proton and proton-fluorine coupling.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. Distinct signals would be expected for the carbonyl carbon, the nitrile carbon, the carbons of the aliphatic chain, and the carbons of the fluorophenyl ring. The carbon atoms of the aromatic ring would show splitting due to carbon-fluorine coupling.

¹⁹F NMR: A fluorine-19 NMR spectrum would be crucial for confirming the presence and environment of the fluorine atom. A single resonance would be expected for the fluorine atom on the phenyl ring, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic system.

Hypothetical NMR Data Table (Note: This table is a theoretical representation and is not based on experimental data.)

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

|---|---|---|

| ¹H (Aliphatic) | 1.0 - 3.5 | Multiplets |

| ¹H (Aromatic) | 7.0 - 8.0 | Multiplets (with F-coupling) |

| ¹³C (C=O) | 190 - 200 | Singlet (or doublet due to F-coupling) |

| ¹³C (C≡N) | 115 - 125 | Singlet |

| ¹³C (Aliphatic) | 20 - 50 | Multiple signals |

| ¹³C (Aromatic) | 110 - 165 | Doublets (due to C-F coupling) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl (C=O) stretching of the ketone, the nitrile (C≡N) stretching, C-H stretching of the aliphatic and aromatic portions, and the C-F stretching of the fluorophenyl group.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C≡N and aromatic ring vibrations are often strong in the Raman spectrum.

Hypothetical Vibrational Spectroscopy Data Table (Note: This table is a theoretical representation and is not based on experimental data.)

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | 1680 - 1700 | 1680 - 1700 |

| C≡N (Nitrile) | 2240 - 2260 | 2240 - 2260 |

| C-H (Aromatic) | 3000 - 3100 | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 2960 | 2850 - 2960 |

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

MS and HRMS: High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, which allows for the confirmation of its elemental composition. The mass spectrum would show a molecular ion peak corresponding to the mass of the entire molecule.

GC-MS: Gas chromatography-mass spectrometry could be used to analyze the volatility and fragmentation pattern of the compound. The fragmentation pattern would be expected to show characteristic losses of functional groups, such as the cleavage of the aliphatic chain.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method Development

HPLC is a primary tool for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method would likely be developed using a C18 column. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector would be suitable for detection, as the fluorophenyl ketone moiety would absorb UV light. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good separation of the target compound from any impurities.

Gas Chromatography (GC) for Volatile Components

If this compound is sufficiently volatile and thermally stable, gas chromatography could be used for purity assessment. A capillary column with a suitable stationary phase would be chosen. The oven temperature program would be optimized to ensure good resolution of the compound from any volatile impurities. A flame ionization detector (FID) or a mass spectrometer (as in GC-MS) could be used for detection.

Electrochemical Characterization Techniques

Following extensive searches of scientific literature and chemical databases, it has been determined that specific experimental data on the electrochemical characterization of this compound is not publicly available at this time. Research articles detailing the cyclic voltammetry, redox properties, or other voltammetric and coulometric studies of this particular compound could not be identified.

Electrochemical analysis is a critical component in the characterization of novel chemical entities. Techniques such as cyclic voltammetry are instrumental in determining the reduction and oxidation (redox) potentials of a molecule, providing insight into its electronic structure and potential reactivity. Similarly, other voltammetric and coulometric methods can elucidate reaction mechanisms, determine the number of electrons transferred in a redox process, and quantify the electrochemical behavior of a compound.

While general principles of electrochemical analysis are well-established for related functional groups, such as aromatic ketones and nitriles, the absence of specific studies on this compound means that no precise data on its electrochemical profile can be provided. The introduction of a fluorine atom on the phenyl ring, combined with the long alkyl nitrile chain, would be expected to influence the compound's redox behavior in a unique way that can only be determined through direct experimental investigation.

Cyclic Voltammetry for Redox Property Assessment

There is no specific data available in published literature regarding the use of cyclic voltammetry to assess the redox properties of this compound. Therefore, no data tables or detailed research findings can be presented for this subsection.

Other Voltammetric and Coulometric Studies

No specific voltammetric or coulometric studies for this compound have been reported in the accessible scientific literature. Consequently, there are no detailed research findings or data tables to include in this section.

Patent Literature and Intellectual Property Landscape of 8 3 Fluorophenyl 8 Oxooctanenitrile

Analysis of Patenting Activity Related to the Compound and its Chemical Scaffolds

Patenting activity in chemical spaces related to 8-(3-Fluorophenyl)-8-oxooctanenitrile is primarily focused on the synthesis and application of fluorinated ketone compounds and long-chain nitriles. These patents often describe methods for preparing substituted phenyl ketones, which are valuable intermediates in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. google.com

For instance, the synthesis of substituted phenyl ketones is a recurring theme in the patent literature, with an emphasis on developing efficient and high-yield processes. google.com These methods are crucial as the resulting compounds are often precursors to fungicidal triazole compounds. google.com The challenges addressed in these patents include minimizing by-products and optimizing reaction conditions for industrial-scale production. google.com

A bibliometric analysis of patent filings related to fluorophenyl ketones and oxonitriles indicates a steady interest in these chemical motifs. The citation patterns within these patents often point to foundational patents that disclose novel synthetic routes or initial applications of these classes of compounds. The geographic distribution of these patent filings can also offer insights into regional research and development focuses, with significant contributions from various international patent offices. nih.gov

While a comprehensive list of inventors and assignees for the specific compound is not available due to the limited number of direct patents, an analysis of the broader field of fluorochemicals and specialty ketones reveals several key players. Large chemical corporations and specialized pharmaceutical companies are often the primary assignees of patents in this domain. The inventors listed on these patents are typically research scientists and chemists employed by these organizations.

Scientific Literature Cited in Patents

The connection between academic research and patented inventions is evident in the citations found within patents for related chemical compounds. Scientific publications often provide the foundational knowledge and novel methodologies that are subsequently adapted and optimized for commercial applications.

Patents in the field of organic synthesis frequently cite academic journals that detail new catalytic systems, reaction mechanisms, and synthetic pathways. For example, a patent describing a novel process for producing a substituted phenyl ketone might cite a research article that first reported the use of a specific catalyst for a similar transformation. This mapping highlights the translation of fundamental scientific discoveries into practical, patentable inventions. The number of scientific papers referenced in a patent can sometimes correlate with its market value. epo.org

Scientific publications have a profound influence on innovation in fields utilizing fluorophenyl ketones and related structures. Academic research into the properties and synthesis of fluorinated organic compounds, for example, has paved the way for their use in various applications, from heat transfer fluids to biologically active molecules. google.com The development of new synthetic methods reported in the scientific literature can reduce the number of steps, improve yields, and provide access to novel chemical entities, thereby driving further innovation and patenting activity.

Emerging Chemical Technologies and Future Research Directions Gleaned from Patent Databases

Patent databases serve as a valuable resource for identifying emerging chemical technologies and forecasting future research directions. An analysis of recent patent filings in the area of fluorochemicals and functionalized nitriles points towards several key trends.

There is a growing interest in the development of more environmentally friendly and sustainable synthetic methods. This includes the use of greener solvents, catalysts, and more atom-economical reactions. Additionally, the applications of these compounds are expanding beyond traditional areas. For instance, fluorochemical ketones are being explored for their use as heat transfer fluids due to their thermal stability and wide liquid range. google.com

常见问题

Q. How can researchers design a synthetic route for 8-(3-Fluorophenyl)-8-oxooctanenitrile?

A plausible synthesis involves a multi-step approach:

- Step 1 : Perform Friedel-Crafts acylation on 3-fluorobenzene to introduce the ketone group, using a linear octanoyl chloride derivative and Lewis acids (e.g., AlCl₃).

- Step 2 : Introduce the nitrile group via nucleophilic substitution or cyanide displacement under controlled pH and temperature to avoid side reactions.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to isolate the product. Validate purity via HPLC or GC-MS .

Q. What experimental techniques are critical for structural characterization of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the fluorophenyl moiety and ketone/cyano group positions. Compare experimental shifts with computational predictions (e.g., DFT/B3LYP/6-31G*) to resolve ambiguities .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₄H₁₆FNO, MW 233.28) and fragmentation patterns .

- X-ray Crystallography : If single crystals are obtainable, this provides definitive bond-length and angle data .

Q. How should researchers determine key physicochemical properties (e.g., logP, solubility)?

- LogP : Use reversed-phase HPLC with a calibrated C18 column and a methanol-water gradient. Compare retention times against standards .

- Solubility : Perform shake-flask experiments in buffers (pH 1–13) and organic solvents. Quantify via UV-Vis spectroscopy at λ_max (~270 nm for aromatic systems) .

Advanced Research Questions

Q. How can contradictory NMR or IR spectral data be resolved for this compound?

- Scenario : Discrepancies in carbonyl (C=O) or nitrile (C≡N) peak positions.

- Approach :

- Solvent Effects : Re-measure spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding impacts.

- Computational Validation : Run DFT simulations (e.g., Gaussian) to model vibrational frequencies and NMR chemical shifts. Cross-reference with experimental data to identify misassignments .

- Isotopic Labeling : Synthesize ¹⁵N-labeled nitrile derivatives to confirm peak assignments .

Q. What strategies optimize the yield of this compound in large-scale reactions?

- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to minimize side reactions (e.g., over-acylation).

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track ketone and nitrile group formation kinetics. Adjust stoichiometry dynamically .

- Scale-Up Considerations : Ensure efficient heat dissipation (e.g., flow chemistry) to prevent thermal degradation of the nitrile group .

Q. How can researchers investigate the compound’s potential bioactivity or mechanism of action?

- In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify metabolic pathways (e.g., cytochrome P450-mediated oxidation) .

- Molecular Docking : Model interactions with proteins (e.g., AutoDock Vina) to predict binding modes and guide SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。